Superior Hydrolytic Stability: γ-HGul vs. δ-HGul and Gluconolactones
L-gulonic acid γ-lactone (γ-HGul) demonstrates markedly higher hydrolytic stability than its δ-isomer (δ-HGul). The initial rate of δ-HGul formation was eight times higher than that of γ-HGul at 25 °C [1]. Furthermore, thermodynamic lactonization constants confirm this disparity: log K_L,γ ≈ 0.60 for γ-HGul versus log K_L,δ ≈ –0.49 for δ-HGul, indicating a much stronger driving force for δ-lactone hydrolysis [1]. Comparative data for D-gluconic acid γ- and δ-lactones (γ- and δ-HGluc) further underscore the exceptional stability of γ-HGul, as it is described as having 'remarkable stability in contrast with δ-HGul as well as γ- and δ-HGluc' [1].
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | Initial formation rate (reference); log K_L,γ ≈ 0.60 |
| Comparator Or Baseline | δ-HGul: initial formation rate 8× higher; log K_L,δ ≈ –0.49; γ/δ-HGluc: lower stability |
| Quantified Difference | δ-HGul formation rate 8× higher; log K_L difference of ≈1.1 units |
| Conditions | Aqueous solution, 25 °C; potentiometric, polarimetric, and 13C NMR measurements |
Why This Matters
Procurement for applications requiring aqueous stability—e.g., long-term storage, buffered assays, or water-based synthetic steps—should prioritize γ-HGul over δ-HGul to avoid premature hydrolysis and inconsistent performance.
- [1] Balla, Z., Kutus, B., Peintler, G., Purgel, M., & Sipos, P. (2018). The acidity and self-catalyzed lactonization of L-gulonic acid: Thermodynamic, kinetic and computational study. Carbohydrate Research, 467, 14–22. View Source
